2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one

Catalog No.
S3621061
CAS No.
945969-04-0
M.F
C10H10N2O3S
M. Wt
238.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)...

CAS Number

945969-04-0

Product Name

2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one

IUPAC Name

2,2-dimethyl-7-nitro-4H-1,4-benzothiazin-3-one

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

InChI

InChI=1S/C10H10N2O3S/c1-10(2)9(13)11-7-4-3-6(12(14)15)5-8(7)16-10/h3-5H,1-2H3,(H,11,13)

InChI Key

JRZZDQYDACTKAV-UHFFFAOYSA-N

SMILES

CC1(C(=O)NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C

Canonical SMILES

CC1(C(=O)NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C

2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one is a heterocyclic compound characterized by a thiazine ring fused to a benzene structure. Its molecular formula is C10H10N2O4, and it has a molecular weight of approximately 222.20 g/mol. The compound features a nitro group at the 7-position and two methyl groups at the 2-position of the thiazine ring. This unique structural arrangement contributes to its potential biological activities and applications in various fields, including medicinal chemistry and material science .

  • No known mechanism of action for this specific compound is reported in scientific literature.
  • Due to the absence of specific research data, potential hazards associated with this compound cannot be definitively determined. However, some general safety considerations based on the functional groups can be noted:
    • Nitro groups can be explosive under certain conditions.
    • The compound might exhibit irritant or allergenic properties due to the presence of the nitro group and heterocyclic ring system [].

The chemical reactivity of 2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one can be attributed to the presence of the nitro group and the thiazine moiety. Common reactions include:

  • Nucleophilic Substitution: The nitro group can undergo nucleophilic attack under certain conditions, leading to the formation of various derivatives.
  • Reduction: The nitro group can be reduced to an amine, which alters the compound's properties and biological activity.
  • Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones, potentially leading to new derivatives with enhanced properties.

Research indicates that 2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one exhibits significant biological activity. Studies have shown its potential as an antimicrobial agent, with efficacy against various bacterial strains. The presence of the nitro group is often associated with antibacterial properties, making this compound a candidate for further pharmacological studies . Additionally, its structure suggests possible interactions with biological targets involved in disease mechanisms.

Synthesis of 2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one typically involves several steps:

  • Formation of Thiazine Ring: Starting materials such as substituted phenols and thioketones are reacted under acidic or basic conditions to form the thiazine core.
  • Nitration: The thiazine compound is then nitrated using nitric acid or other nitrating agents to introduce the nitro group at the desired position.
  • Methylation: Methyl groups are introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

These methods allow for the controlled synthesis of the compound while facilitating modifications to enhance biological activity .

The applications of 2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one span various fields:

  • Pharmaceuticals: Due to its antimicrobial properties, it holds potential for development as an antibiotic or therapeutic agent.
  • Material Science: The compound may be used in developing polymers or coatings due to its unique chemical structure.
  • Research: It serves as a valuable intermediate in organic synthesis and drug discovery processes.

Interaction studies have focused on understanding how 2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one interacts with biological macromolecules. Preliminary studies suggest that it may bind to specific enzymes or receptors involved in bacterial metabolism or pathogenicity. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with 2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one. Here are some notable examples:

Compound NameSimilarityKey Features
2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one0.80Contains an oxazine ring; less potent biologically
6-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one0.78Brominated variant; altered reactivity
7-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one0.77Amino group substitution; different biological profile
7-Nitro-3,4-dihydro-2H-1,4-benzooxazine0.67Related structure; varying biological activities

These compounds highlight the uniqueness of 2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one in terms of its specific functional groups and potential applications in medicinal chemistry .

XLogP3

1.8

Dates

Last modified: 08-20-2023

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